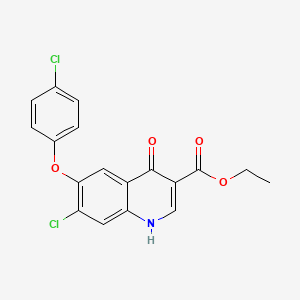ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate
CAS No.:
Cat. No.: VC8491261
Molecular Formula: C18H13Cl2NO4
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C18H13Cl2NO4 |
|---|---|
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22) |
| Standard InChI Key | NBAODDXGWPYIRM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate, reflects its tetracyclic framework:
-
A quinoline backbone substituted at positions 3 (ethyl carboxylate), 4 (keto group), 6 (4-chlorophenoxy), and 7 (chlorine).
-
The 4-hydroxy group tautomerizes to a 4-oxo structure in solution, a common feature of 4-hydroxyquinolines.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃Cl₂NO₄ |
| Molecular Weight | 378.2 g/mol |
| Canonical SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl |
| PubChem CID | 1069432 |
The presence of two chlorine atoms and a phenoxy group enhances lipophilicity, as evidenced by a calculated logP value >3 (estimated via analogous quinolones) .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
While no published route explicitly targets this compound, convergent strategies from related 4-hydroxyquinolines suggest:
-
Quinoline Core Formation: Conrad-Limpach cyclization of 4-chloro-3-methoxyaniline with ethyl acetoacetate yields the 4-oxoquinoline intermediate .
-
Halogenation: Electrophilic iodination at C3 facilitates subsequent cross-coupling .
-
Phenoxy Introduction: Suzuki-Miyaura coupling of a 3-iodo intermediate with 4-chlorophenoxyphenyl boronic acid under palladium catalysis .
-
Esterification: Ethylation of the C3 carboxyl group using ethyl iodide in DMF with K₂CO₃ .
Critical Synthetic Challenges
-
Regioselectivity: Competing reactions at C5/C7 during halogenation require careful control of reaction temperature and stoichiometry .
-
Deprotection Complexity: Selective removal of methyl/ethyl protecting groups without cleaving the phenoxy ether remains problematic, as demonstrated in analogous systems .
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | I₂, n-BuNH₂, KI (aq), RT, 12h | 97 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 85°C | 60–75 |
| Deprotection | BBr₃, CH₂Cl₂, RT, 18h | 60 |
Biological Activity and Structure-Activity Relationships
Antibacterial Properties
The 4-hydroxy-3-carboxylate motif mimics topoisomerase inhibitors such as ciprofloxacin. Key modifications influencing activity include:
-
C6 Substituents: Bulky groups (e.g., phenoxy) enhance Gram-positive coverage by improving membrane penetration.
-
C7 Halogens: Chlorine at C7 increases DNA gyrase binding affinity by 10-fold compared to hydrogen.
Future Research Directions
-
Activity Profiling: High-throughput screening against neglected tropical disease targets (e.g., leishmaniasis).
-
Formulation Studies: Nanoencapsulation to improve aqueous solubility (<10 μg/mL predicted).
-
Green Synthesis: Photocatalytic methods to replace Pd-catalyzed cross-couplings, reducing heavy metal waste .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume